molecular formula C9H12O4S2 B1617717 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid CAS No. 51285-58-6

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

Cat. No. B1617717
CAS RN: 51285-58-6
M. Wt: 248.3 g/mol
InChI Key: NCTHNAUFIOOQAK-UHFFFAOYSA-N
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Description

The compound “3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C9H12O4S2 . It has a molecular weight of 248.32 .

Scientific Research Applications

Catalyst for Formylation Reactions

2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, though not the exact compound , serves as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate, highlighting the potential of related sulfonyl compounds in catalytic applications under mild conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Activity in Methanogenesis

Studies on the analogues of 2-(methylthio)ethanesulfonate, a compound similar in structure to the query compound, have demonstrated their role as substrates or inhibitors in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum, which is crucial for methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

Degradation of Crude Oil Components

The photochemical degradation of benzothiophenes, compounds related to thiophene-2-carboxylic acids, has been studied to understand the fate of crude oil components after spills, suggesting potential environmental applications of related thiophene derivatives (Andersson & Bobinger, 1996).

Thermophysical Properties

The thermophysical properties of thiophene derivatives have been extensively studied, providing valuable data for the application of such compounds in various fields, including materials science and chemical engineering (Temprado et al., 2006).

properties

IUPAC Name

3-tert-butylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)6-4-5-14-7(6)8(10)11/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTHNAUFIOOQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354350
Record name 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

CAS RN

51285-58-6
Record name 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 2
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 3
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 4
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 6
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

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